molecular formula C25H21N7O2 B2362639 3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one CAS No. 1031664-02-4

3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2362639
CAS No.: 1031664-02-4
M. Wt: 451.49
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one (CAS 1031664-02-4) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a multi-ring system comprising a triazolquinazolinone core, a phenyl substituent, and a pyridinylpiperazine carbonyl moiety . This nitrogen-rich, fused polycyclic scaffold is considered a privileged structure in the design of bioactive molecules, with the quinazolinone core being a known pharmacophore in various therapeutic agents . The specific structure of this compound, particularly the pyridinylpiperazine carbonyl group, is designed to impart potential pharmacological relevance for targeting kinase enzymes or specific protein receptors . The rigid scaffold and diverse functional groups are intended to enhance binding affinity and selectivity in biochemical interactions. Its synthetic versatility also makes it a valuable intermediate for further derivatization in structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key building block or reference standard in projects aimed at developing novel enzyme inhibitors or targeted bioactive probes. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

3-phenyl-8-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O2/c33-24-19-10-9-18(25(34)31-14-12-30(13-15-31)21-8-4-5-11-26-21)16-20(19)32-23(27-24)22(28-29-32)17-6-2-1-3-7-17/h1-11,16,29H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJUXRAMAMKPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. This can be achieved through cyclization reactions involving appropriate precursors. The phenyl group and the pyridinylpiperazine moiety are then introduced through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of quinazoline and triazole structures possess significant antibacterial and antifungal activities. For instance, compounds similar to 3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one have been tested against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth .
  • Anticancer Activity : The potential anticancer properties are attributed to the ability of the compound to inhibit specific enzymes involved in tumor growth. Quinazoline derivatives have been reported to act as inhibitors of various kinases associated with cancer progression .
  • Neuropharmacological Effects : Some studies suggest that compounds with similar structures may influence neurotransmitter systems and have implications in treating neurodegenerative diseases or psychiatric disorders .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Antibacterial Evaluation : A study conducted by Prabhakar et al. demonstrated that synthesized quinazoline derivatives exhibited strong antibacterial activity against E. coli and S. aureus using the disc diffusion method. The results indicated a correlation between structural modifications and enhanced antimicrobial potency .
  • Molecular Docking Studies : Computational studies have reinforced the biological findings by predicting strong binding affinities of these compounds to target proteins involved in disease pathways. For example, docking simulations showed favorable interactions with bacterial ribosomes and kinases .

Mechanism of Action

The mechanism of action of 3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazoloquinazolinone Core
  • 3-(2-Fluorophenyl) Analog (E543-0373): Replacing the 3-phenyl group with a 2-fluorophenyl increases molecular weight to 469.48 g/mol (C25H20FN7O2).
  • 3-(4-Chlorophenyl) Analog (E543-0314) :
    Substitution with a 4-chlorophenyl group (C26H21ClN6O2, MW: 484.94 g/mol) increases lipophilicity (logP = 3.54) compared to the parent compound. Chlorine’s steric bulk and electron-withdrawing nature could influence binding pocket interactions .

Table 1: Substituent Effects on Physicochemical Properties

Compound ID Substituent (Position 3) MW (g/mol) logP Key Structural Feature
E543-0030 (Parent) Phenyl 451.49 ~3.5 Pyridinyl-piperazine carbonyl
E543-0373 2-Fluorophenyl 469.48 ~3.8 Fluorine-enhanced metabolic stability
E543-0314 4-Chlorophenyl 484.94 3.54 Chlorine-induced lipophilicity
Heterocyclic Core Modifications
  • Thieno-Fused Triazolopyrimidines: Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-ones (e.g., compounds 4i, 5n, 5o) showed moderate anticancer activity (mean growth inhibition ~80–100% at 10 µM) in NCI screens.
  • Pyrido-Fused Analogs: Derivatives like 5-amino-8-(trifluoromethyl)pyrido[2,3-e]triazolopyrimidine-3-carbonitrile () incorporate a pyridine ring, introducing additional hydrogen-bonding sites. The trifluoromethyl group increases electron deficiency, which may improve binding to hydrophobic pockets .

Table 2: Heterocyclic Core Comparisons

Compound Type Key Feature Bioactivity Insight Reference
Triazoloquinazolinone (Parent) Planar quinazolinone core Optimized for π-π stacking
Thieno-Fused Triazolopyrimidine Thiophene-enhanced electron density Moderate anticancer activity
Pyrido-Fused Triazolopyrimidine Pyridine + trifluoromethyl groups Enhanced target specificity (hypothetical)

Piperazine-Carbonyl Modifications

The pyridin-2-yl piperazine moiety in the parent compound distinguishes it from analogs like 3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)triazoloquinazolin-5-one (E543-0314). Replacing pyridinyl with phenyl reduces hydrogen-bonding capacity but maintains lipophilicity (logP = 3.54) . Piperazine derivatives in (e.g., PU120 , PU574 ) highlight the role of nitrogen-rich side chains in modulating pharmacokinetics and target binding .

Biological Activity

The compound 3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a member of the triazole and quinazoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N6OC_{25}H_{28}N_6O with a molecular weight of 428.5 g/mol. Its structure includes a triazole ring fused with a quinazoline moiety and a piperazine side chain, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC25H28N6OC_{25}H_{28}N_6O
Molecular Weight428.5 g/mol
CAS Number1251623-97-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing triazole and quinazoline scaffolds. For instance, derivatives of the triazole framework have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The compound is hypothesized to exhibit similar properties due to structural similarities with known antimicrobial agents.

Anticancer Activity

Compounds with triazole and quinazoline motifs have also been investigated for their anticancer properties. The triazole ring is known for its ability to inhibit key enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting metabolic pathways . The specific compound's efficacy against cancer cell lines remains to be fully elucidated but shows promise based on its structural characteristics.

Antitubercular Activity

The anti-tubercular activity of similar derivatives has been documented, with some exhibiting IC50 values in the low micromolar range against Mycobacterium tuberculosis . Given the structural features of the compound under review, it may possess similar activity, warranting further investigation into its potential as an anti-tubercular agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the quinazoline or triazole rings can enhance potency and selectivity. For example:

  • Substituents on the piperazine moiety can influence binding affinity to biological targets.
  • Variations in the phenyl group can affect lipophilicity and cellular uptake.

Case Studies

  • Antimicrobial Screening : A study evaluated several triazole derivatives for their antimicrobial efficacy, revealing that modifications similar to those in our compound resulted in MIC values as low as 0.125 µg/mL against resistant bacterial strains .
  • Cytotoxicity Assessment : In a cytotoxicity study involving HEK-293 cells, several derivatives were found to be non-toxic at concentrations that exhibited significant antibacterial activity . This suggests a favorable therapeutic index for further development.

Q & A

Basic Research Questions

What are the key synthetic methodologies for preparing 3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]triazoloquinazolin-5-one?

The synthesis typically involves multi-step reactions starting with hydrazine-functionalized quinazolinones. A common approach includes:

  • Step 1 : Condensation of 2-hydrazinoquinazolin-4(3H)-one derivatives with carbonylating agents (e.g., carbonyldiimidazole) to form triazoloquinazoline cores .
  • Step 2 : Introducing the pyridinylpiperazine-carbonyl moiety via nucleophilic acyl substitution. For example, coupling the triazoloquinazoline intermediate with 4-(pyridin-2-yl)piperazine-1-carbonyl chloride under anhydrous conditions (DMF, 100°C, 24 hours) .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF/i-propanol mixtures) yields pure crystals .

How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Resolves planar triazoloquinazoline systems and substituent orientations (e.g., phenyl ring alignment at ~59° relative to the core) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., NH groups at δ 8.5–9.0 ppm) and carbon types (quinazolinone carbonyl at ~170 ppm) .
    • LC-MS : Confirms molecular weight (e.g., m/z 486.2 for C₂₅H₂₂N₈O₂) and fragmentation patterns .

What analytical techniques are critical for purity assessment?

  • HPLC : Quantifies impurities using reverse-phase C18 columns (acetonitrile/water gradients) .
  • Elemental analysis : Validates C/H/N content (e.g., calculated vs. observed ±0.3% deviation) .

Advanced Research Questions

How can synthetic yields be optimized for this compound?

Yield optimization strategies include:

  • Catalyst screening : Triethylamine or DMAP improves acylation efficiency in carbonyl coupling steps .
  • Solvent selection : Anhydrous DMF enhances reactivity over THF or ethanol .
  • Reaction time : Extended reflux (24–48 hours) ensures complete conversion, monitored via TLC .
  • Contradiction note : Yields vary widely (39–85%) depending on substituent electronic effects (e.g., electron-withdrawing groups slow reactivity) .

What computational methods predict the compound’s bioactivity?

  • Molecular docking : Screens against targets like adenosine receptors (A1/A2A) using AutoDock Vina. The pyridinylpiperazine moiety shows high affinity for basic amine-binding pockets .
  • QSAR modeling : Correlates substituent electronegativity (e.g., pyridine vs. phenyl) with inhibitory activity .

How to address contradictions in spectroscopic data across studies?

  • Source analysis : Discrepancies in NH proton shifts (δ 8.5 vs. 9.2 ppm) may arise from solvent polarity (DMSO vs. CDCl₃) .
  • Crystallographic validation : Resolves ambiguities in regiochemistry (e.g., triazole vs. pyrazole fusion) .

What strategies mitigate byproduct formation during synthesis?

  • Intermediate isolation : Purify hydrazinoquinazolinone precursors to avoid competing cyclization pathways .
  • Temperature control : Maintain ≤100°C to prevent decomposition of heat-sensitive carbonyl intermediates .

Methodological Challenges & Solutions

How to design SAR studies for triazoloquinazoline derivatives?

  • Variable substituents : Synthesize analogs with modified aryl (e.g., 4-Cl, 3-OCH₃) or piperazine groups (e.g., benzyl vs. pyridinyl) .
  • Bioactivity assays : Test against kinase or GPCR targets (e.g., EGFR, adenosine receptors) to map functional group contributions .

What are the limitations of current synthetic routes?

  • Low scalability : Multi-step protocols (≥5 steps) reduce overall efficiency .
  • Solution : Develop one-pot methodologies using flow chemistry or microwave-assisted reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.